

# Physical and chemical properties of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Methyl 5-Hydroxy-1H-Indole-3Carboxylate

Cat. No.:

B058338

Get Quote

# An In-depth Technical Guide to Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Methyl 5-hydroxy-1H-indole-3-carboxylate** is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules. Its indole scaffold, functionalized with both a hydroxyl group and a methyl ester, provides multiple reaction sites for chemical modification. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data for characterization.

# **Physical and Chemical Properties**

**Methyl 5-hydroxy-1H-indole-3-carboxylate** is a solid at room temperature. Its core structure consists of a bicyclic indole ring system, with a hydroxyl group at the C5 position and a methyl carboxylate group at the C3 position. These functional groups are key to its chemical reactivity and solubility characteristics.

### **Physical Properties**



A summary of the key physical properties of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** is presented in the table below.

Property	Value	Source
Molecular Formula	С10Н9NО3	[1]
Molecular Weight	191.18 g/mol	[1]
Appearance	Solid	
Monoisotopic Mass	191.058243149 Da	[1]
Storage Temperature	Refrigerator	

### **Chemical Properties**

The chemical reactivity of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** is dictated by its indole nucleus and its functional groups. The indole N-H is weakly acidic and can be deprotonated or alkylated. The electron-rich aromatic ring is susceptible to electrophilic substitution. The hydroxyl group can undergo O-alkylation or acylation, and the methyl ester can be hydrolyzed or converted to other functional groups such as amides or hydrazides.

### **Spectroscopic Data**

Accurate characterization of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** is crucial for its use in synthesis and drug discovery. The following tables summarize its key spectroscopic features.

<sup>13</sup>C NMR Spectroscopy

Feature	Description
Copyright	© 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna. All Rights Reserved.[1]
Availability	Spectral data is available through PubChem.[1]

### **Mass Spectrometry**



Feature	Description
Technique	Gas Chromatography-Mass Spectrometry (GC-MS)
Instrument	Finningan MAT TSQ-7000
Source of Spectrum	ARK-2007-230-3
Copyright	© 2020-2025 John Wiley & Sons, Inc. All Rights Reserved.[1]
Predicted Collision Cross Section (CCS) Values	[M+H]+: 137.4 Å <sup>2</sup> , [M+Na]+: 147.7 Å <sup>2</sup> , [M-H]-: 139.1 Å <sup>2</sup>

### **Experimental Protocols**

Detailed and reproducible experimental protocols are essential for the successful synthesis, purification, and analysis of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate**.

# Synthesis via Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a powerful and widely used method for the preparation of 5-hydroxyindole derivatives.[2][3][4][5] It involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester.[2]

#### Materials:

- p-Benzoquinone
- Methyl 3-aminocrotonate
- · Ethyl acetate
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate



- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

#### Procedure:

- Dissolution: Dissolve p-benzoquinone (1.0 equivalent) in ethyl acetate in a round-bottom flask.[2]
- Addition of Enamine: With vigorous stirring at room temperature, slowly add a solution of methyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
   Dissolve the residue in ethyl acetate and wash successively with a 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[2]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[2]
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to yield the pure Methyl 5-Hydroxy-1H-Indole-3-Carboxylate.[2]

## **Purification by Recrystallization**

Recrystallization is a standard technique for purifying solid organic compounds.[6] The choice of solvent is critical for successful purification.[7]

#### Materials:

- Crude Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
- Recrystallization solvent (e.g., ethanol, ethanol/water mixture, toluene)[7]
- Erlenmeyer flask



- Hot plate
- Ice bath

#### Procedure:

- Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[6]
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[6]
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
- Collection of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[7]
- Drying: Dry the purified crystals in a vacuum oven.

### **Spectroscopic Analysis**

General procedures for obtaining spectroscopic data are outlined below.

- 3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in an NMR tube.[8]
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer. Use standard pulse programs for 1D and 2D experiments like COSY, HSQC, and HMBC for full structural elucidation.[8]
- 3.3.2. Infrared (IR) Spectroscopy
- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).



Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

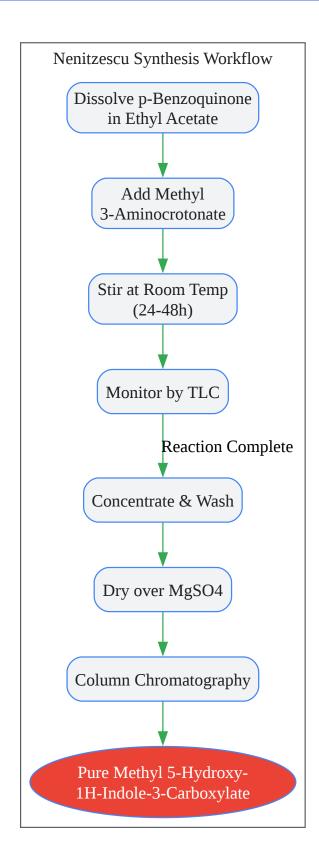
#### 3.3.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[10]
- Data Acquisition: Acquire the mass spectrum, which will provide information about the molecular weight and fragmentation pattern of the compound.

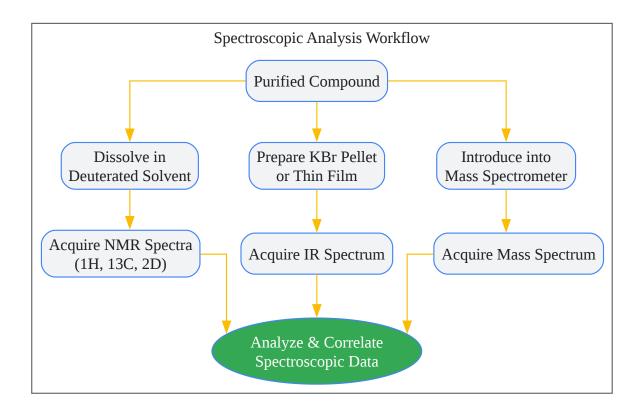
# **Visualizations**

Diagrams illustrating key workflows are provided below to enhance understanding.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Methyl 5-Hydroxy-1H-Indole-3-Carboxylate | C10H9NO3 | CID 14144546 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. synarchive.com [synarchive.com]
- 5. Nenitzescu indole synthesis Wikipedia [en.wikipedia.org]



- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. benchchem.com [benchchem.com]
- 10. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058338#physical-and-chemical-properties-of-methyl-5-hydroxy-1h-indole-3-carboxylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com